N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
Description
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a phenoxy group at the 2-position and a phenylmethanesulfonamide group at the 1-position, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-24(22,13-14-7-3-1-4-8-14)20-15-11-18-17(19-12-15)23-16-9-5-2-6-10-16/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHEAFCMRYOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyridine with aldehydes or ketones under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with the pyrimidine ring.
Attachment of the Phenylmethanesulfonamide Group: This step involves the reaction of the pyrimidine derivative with phenylmethanesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyrimidine ring and exhibit various biological activities.
Uniqueness
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a phenylmethanesulfonamide group makes it a versatile compound for various applications.
Biological Activity
N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C18H18N2O4S
Molecular Weight : 390.5 g/mol
CAS Number : 1428357-20-3
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 390.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing cytokine production.
- Modulation of Receptor Activity : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Properties
Research suggests that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that the compound can significantly reduce cell viability in breast and lung cancer cells.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies indicate that it can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in chronic inflammatory diseases.
Case Studies and Research Findings
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Anticancer Efficacy :
- A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values of approximately 15 µM for MCF-7 and 12 µM for A549 cells.
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Anti-inflammatory Activity :
- In an experimental model of arthritis, administration of the compound led to a significant reduction in joint swelling and pain, correlating with decreased levels of IL-1 and TNF-alpha in serum samples.
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Mechanistic Insights :
- Mechanistic studies using Western blot analysis indicated that this compound inhibits the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| N-(4-methylpiperazin-1-yl)-1-naphthalenesulfonamide | Anticancer, Anti-inflammatory | Different functional groups |
| N-(4-fluorophenyl)-1-benzenesulfonamide | Antimicrobial | Lacks pyrimidine moiety |
| N-(2-chlorobenzyl)-1-benzeneacetamide | Anticancer | Different structural framework |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
